1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide
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Overview
Description
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, a methanesulfonamide group, and a tetrahydrothiophene moiety. Its molecular formula is C17H27NO5S2, and it has a molecular weight of 389.536 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide involves multiple steps. The starting material is typically a bicyclo[2.2.1]heptane derivative, which undergoes a series of reactions including sulfonation, amination, and thiophene ring formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in various applications .
Scientific Research Applications
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
- (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid, methyl ester
- (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid, (methylsulfonimidoyl)benzene
Uniqueness
What sets 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide apart from similar compounds is its combination of a bicyclic ring system with a methanesulfonamide group and a tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S2/c1-14(2)12-4-5-16(14,13(18)8-12)11-23(19,20)17-9-15(21-3)6-7-22-10-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCUTJRDUCDNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCSC3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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